

Chlorfenvinphos: A Technical Guide to its Solubility in Aqueous and Organic Media

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Chlorfenvinphos**

Cat. No.: **B103538**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorfenvinphos, a vinyl organophosphate insecticide, has been a subject of extensive study due to its biological activity and environmental presence. A thorough understanding of its physicochemical properties, particularly its solubility, is paramount for researchers in fields ranging from toxicology and environmental science to drug development and formulation. This technical guide provides a comprehensive overview of the solubility of **chlorfenvinphos** in water and a range of common organic solvents, supplemented with detailed experimental protocols and relevant biochemical pathways.

Data Presentation: Solubility of Chlorfenvinphos

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental fate. The following tables summarize the available quantitative and qualitative solubility data for **chlorfenvinphos**.

Table 1: Solubility of **Chlorfenvinphos** in Water

Solvent	Temperature (°C)	Solubility (mg/L)	Reference(s)
Water	20-23	145	[1][2]
Water	Not Specified	130	[3]

Table 2: Solubility of **Chlorfenvinphos** in Organic Solvents

Solvent	Temperature (°C)	Solubility	Reference(s)
Acetone	20	Miscible	[4][5][6]
Dichloromethane	20	Miscible	[5]
Ethanol	20	Miscible	[4][5][6]
Hexane	20	Miscible	[5]
Kerosene	20	Miscible	[6][7]
Propylene Glycol	20	Miscible	[4][5][8]
Xylene	20	Miscible	[5][6][7]

Note on "Miscible": The term "miscible" indicates that **chlorfenvinphos** and the respective organic solvent are soluble in each other in all proportions, forming a homogeneous solution.[4][5][6][7][8] While specific quantitative values (e.g., in g/100 mL) are not consistently reported in publicly available literature, this designation signifies very high solubility.

Experimental Protocols

Accurate determination of solubility is crucial for scientific research. The following protocols are based on established methodologies for assessing the solubility of chemical compounds.

Determination of Aqueous Solubility (Based on OECD Guideline 105: Flask Method)

This method is suitable for substances with a solubility of 10 mg/L or higher.

Principle: A supersaturated solution of the test substance in water is prepared and allowed to equilibrate at a constant temperature. The concentration of the substance in the aqueous phase is then determined after separation of the undissolved solid.

Apparatus:

- Constant temperature water bath with shaking or stirring capabilities.

- Glass flasks with stoppers.
- Centrifuge (if necessary).
- Analytical instrument for quantification (e.g., HPLC, GC).

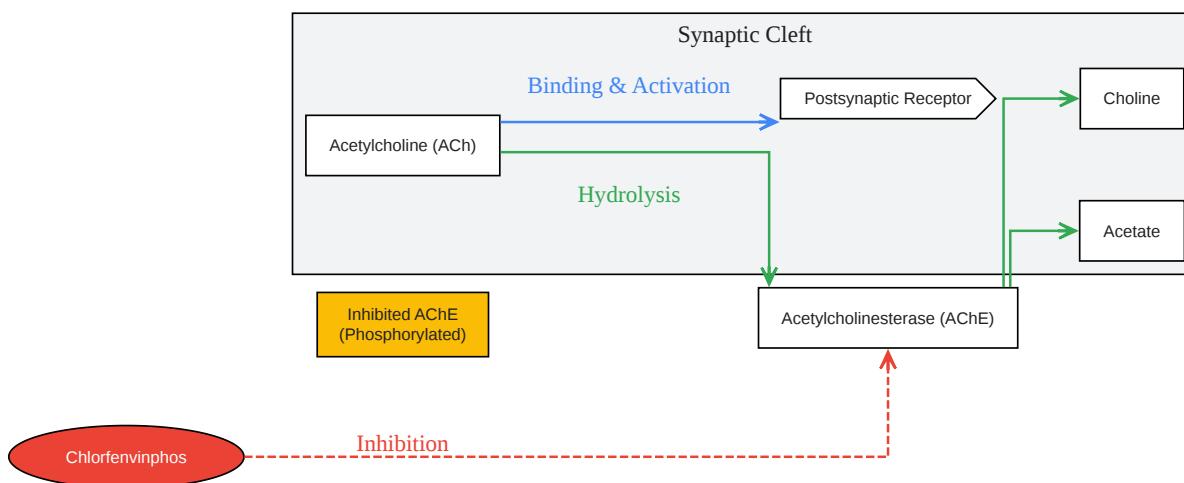
Procedure:

- Preparation: Add an excess amount of the test substance (**chlorfenvinphos**) to a flask containing a known volume of water. The amount should be sufficient to create a visible excess of undissolved substance.
- Equilibration: The flask is tightly stoppered and agitated in the constant temperature water bath. A preliminary test is recommended to determine the time required to reach equilibrium. A minimum of 24 hours is typical, but longer periods may be necessary.
- Phase Separation: Once equilibrium is reached, the mixture is allowed to stand at the test temperature to allow the undissolved material to settle. If necessary, centrifugation can be used to facilitate separation.
- Sampling: A sample of the clear, supernatant aqueous phase is carefully withdrawn.
- Analysis: The concentration of **chlorfenvinphos** in the sample is determined using a validated analytical method.
- Replicates: The experiment should be performed in at least triplicate.

Determination of Solubility in Organic Solvents (Adapted from the Flask Method)

While a specific OECD guideline for solubility in organic solvents is not provided, the principles of the flask method for aqueous solubility can be adapted.

Procedure:

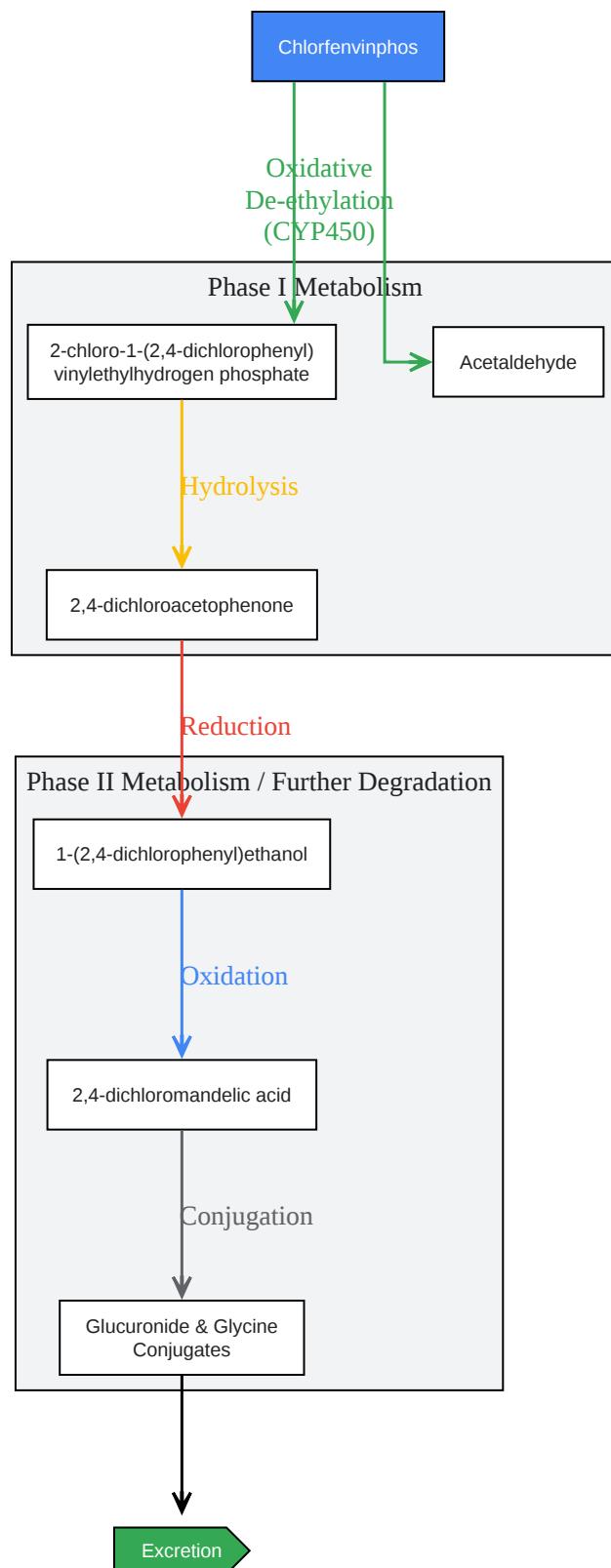

- Solvent Selection: Choose the organic solvent of interest.

- Preparation and Equilibration: Follow steps 1 and 2 as described for the aqueous solubility determination, using the selected organic solvent instead of water.
- Phase Separation and Sampling: Follow steps 3 and 4 as described above.
- Analysis: Determine the concentration of **chlorfenvinphos** in the organic solvent using a suitable and validated analytical method. It is crucial to ensure that the analytical standards are prepared in the same solvent.
- Replicates: Conduct the experiment in at least triplicate.

Mandatory Visualizations

Mechanism of Action: Acetylcholinesterase Inhibition

Chlorfenvinphos, like other organophosphate insecticides, exerts its primary toxic effect through the inhibition of the enzyme acetylcholinesterase (AChE). This inhibition leads to an accumulation of the neurotransmitter acetylcholine in synaptic clefts, resulting in overstimulation of cholinergic receptors.

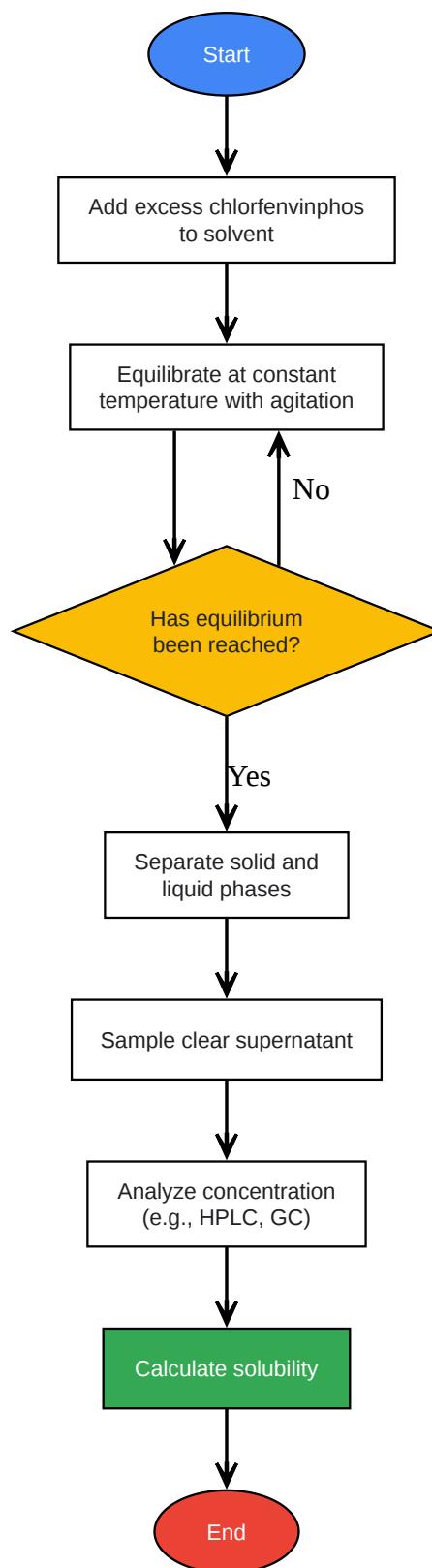


[Click to download full resolution via product page](#)

Caption: Acetylcholinesterase inhibition by **chlorfenvinphos**.

Metabolic Pathway of Chlorfenvinphos

The biotransformation of **chlorfenvinphos** is a critical process that determines its detoxification and elimination from the body. The primary metabolic pathways involve oxidative dealkylation and cleavage of the phosphate ester bond.



[Click to download full resolution via product page](#)

Caption: Simplified metabolic pathway of **chlorfenvinphos**.

Experimental Workflow for Solubility Determination

The following diagram illustrates the logical flow of the flask method for determining the solubility of a compound.

[Click to download full resolution via product page](#)

Caption: Workflow for solubility determination via the flask method.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. apvma.gov.au [apvma.gov.au]
- 2. Table 3-2, Physical and Chemical Properties of Chlorfenvinphos - Toxicological Profile for Chlorfenvinphos - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Chlorfenvinphos - Coastal Wiki [coastalwiki.org]
- 4. Chlorfenvinphos (Ref: OMS 166) [sitem.herts.ac.uk]
- 5. Chlorfenvinphos | C12H14Cl3O4P | CID 10107 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. 207. Chlorfenvinphos (WHO Pesticide Residues Series 1) [inchem.org]
- 8. Chlorfenvinphos | Public Health Statement | ATSDR [www.cdc.gov]
- To cite this document: BenchChem. [Chlorfenvinphos: A Technical Guide to its Solubility in Aqueous and Organic Media]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b103538#chlorfenvinphos-solubility-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com